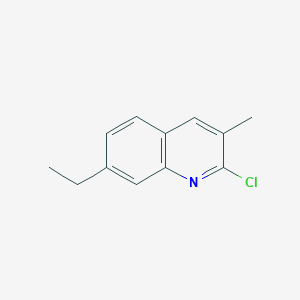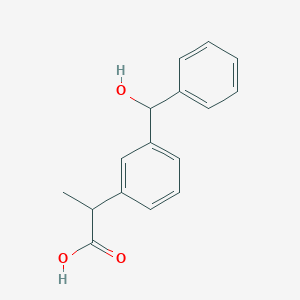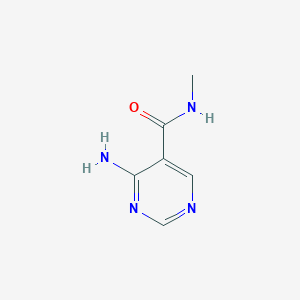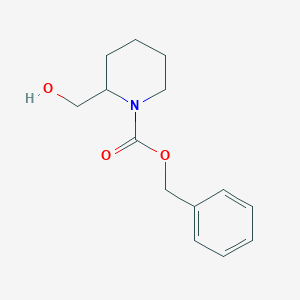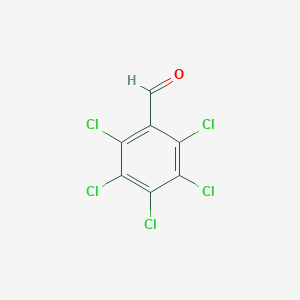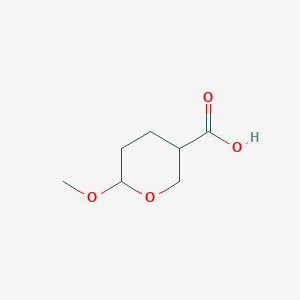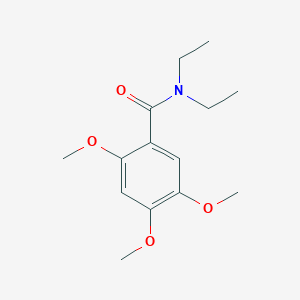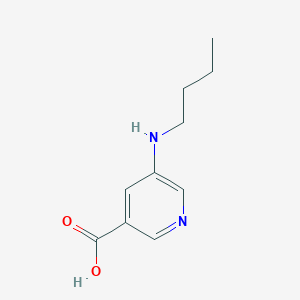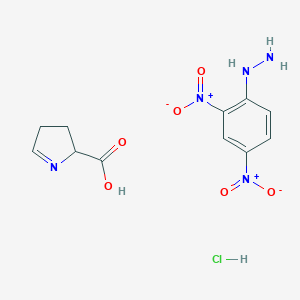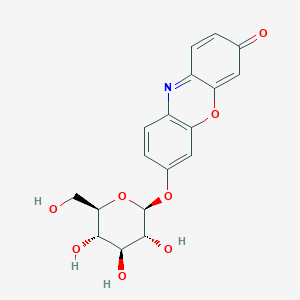
Resorufin beta-D-glucopyranoside
Overview
Description
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is a synthetic compound known for its stability and utility as a β-glucosidase probe. It releases the red fluorescent dye resorufin upon enzymatic cleavage by β-glucosidase . This compound has a molecular weight of 375.3 Da and a molecular formula of C18H17NO8 .
Mechanism of Action
Target of Action
Resorufin beta-D-glucopyranoside primarily targets the β-glucosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-glucosidic linkages in disaccharides or glucose-substituted molecules, which are fundamental biological processes .
Mode of Action
The compound acts as a stable β-glucosidase probe . Upon interaction with the β-glucosidase enzyme, it releases the red fluorescent dye resorufin M0202 . This interaction and the subsequent release of the dye is the primary mode of action of this compound.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the β-glucosidase pathway . The cleavage of the β-glucosidic linkages by the β-glucosidase enzyme is a key step in this pathway. The compound serves as a substrate for this enzyme, and its cleavage leads to the release of the red fluorescent dye, resorufin .
Pharmacokinetics
The compound is soluble in DMSO , which suggests that it can be readily absorbed and distributed in the body.
Result of Action
The primary result of the action of this compound is the release of the red fluorescent dye resorufin . This release is used in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The compound is stable and should be stored at -20°C . It should also be stored in the dark to prevent any potential degradation or loss of efficacy .
Biochemical Analysis
Biochemical Properties
Resorufin beta-D-glucopyranoside interacts with the enzyme β-glucosidase . Upon interaction, it undergoes a cleavage reaction that releases the red fluorescent dye resorufin . This property makes it a valuable tool in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .
Cellular Effects
The cleavage of this compound by β-glucosidase results in the release of resorufin, a red fluorescent dye . This fluorescence can be detected and measured, providing a means to monitor β-glucosidase activity within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme β-glucosidase . The enzyme cleaves the glucopyranoside group from the molecule, resulting in the release of the fluorescent dye resorufin .
Temporal Effects in Laboratory Settings
This compound is a stable compound, making it suitable for use in various laboratory settings . Its cleavage by β-glucosidase and subsequent release of resorufin can be monitored over time, providing a means to study the temporal dynamics of β-glucosidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-glucosidase . The enzyme β-glucosidase cleaves the glucopyranoside group from the molecule, which is a key step in the metabolism of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside involves the reaction of phenoxazinone derivatives with glucopyranoside under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves multiple steps, including protection and deprotection of functional groups to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out in organic solvents.
Major Products Formed
Scientific Research Applications
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside has numerous applications in scientific research:
Chemistry: Used as a probe in various chemical assays to detect the presence of β-glucosidase.
Biology: Utilized in cell biology for high-throughput and high-content screening.
Medicine: Employed in diagnostic assays to monitor enzyme activity.
Industry: Applied in the development of biosensors and other diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Resorufin: A closely related compound that also releases a fluorescent dye upon enzymatic cleavage.
Fluorescein di-β-D-glucopyranoside: Another β-glucosidase probe that releases fluorescein upon cleavage.
Uniqueness
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is unique due to its stability and the specific wavelength of fluorescence it emits, making it particularly useful in applications requiring precise detection and measurement .
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543840 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101490-85-1 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


